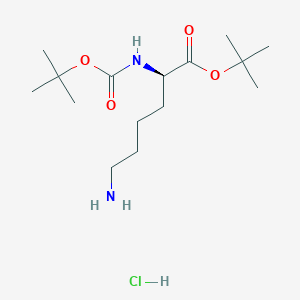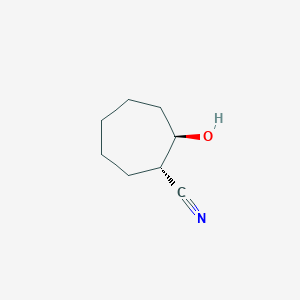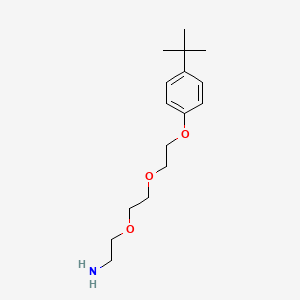
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is an organic compound that features a tert-butyl group attached to a phenoxy group, which is further linked to an ethanamine chain through a series of ethoxy linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine typically involves a multi-step process. One common method starts with the reaction of 4-tert-butylphenol with ethylene oxide to form 4-(tert-butyl)phenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in 2-(2-(2-(4-(tert-butyl)phenoxy)ethoxy)ethoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine by reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy chains provide flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has a similar ethoxy chain but lacks the tert-butyl and phenoxy groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a tert-butyl group and ethoxy chain but has a different core structure.
Uniqueness
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is unique due to its combination of a tert-butyl group, phenoxy group, and extended ethoxy chain. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C16H27NO3 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
2-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C16H27NO3/c1-16(2,3)14-4-6-15(7-5-14)20-13-12-19-11-10-18-9-8-17/h4-7H,8-13,17H2,1-3H3 |
InChI Key |
BEOKMDOZQHUZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
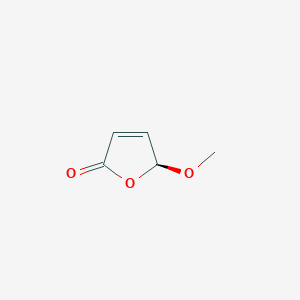
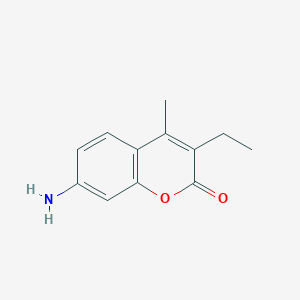
![4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12829768.png)
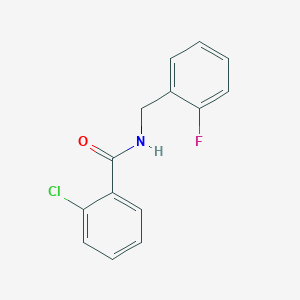
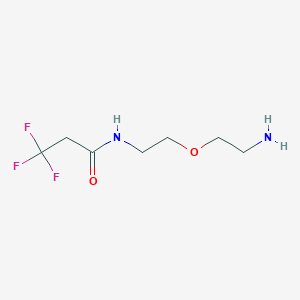

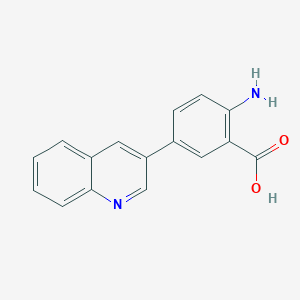
![4-Nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12829802.png)
![1-([1,2,4]Triazolo[4,3-a]pyrazin-6-yl)ethan-1-one](/img/structure/B12829812.png)
